(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated propenal moiety with a purine derivative, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves multi-step organic reactions. The initial step often includes the bromination of 3-phenyl-2-propenal, followed by the introduction of the purine derivative through a hydrazone formation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce aldehydes or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, (1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone may be explored for its interactions with biomolecules, such as proteins and nucleic acids. Its potential as a biochemical probe or therapeutic agent is of particular interest.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new drugs or diagnostic tools.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated propenal derivatives and purine-based hydrazones. Examples are:
- 2-Bromo-3-phenyl-2-propenal hydrazone
- 7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazone
Uniqueness
What sets (1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone apart is its combined structural features, which offer unique reactivity and potential applications. Its dual functionality as both a brominated propenal and a purine derivative makes it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C18H19BrN6O4 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19BrN6O4/c1-24-15-14(16(28)22-18(24)29)25(9-13(27)10-26)17(21-15)23-20-8-12(19)7-11-5-3-2-4-6-11/h2-8,13,26-27H,9-10H2,1H3,(H,21,23)(H,22,28,29)/b12-7-,20-8+ |
InChI Key |
XDPZGGBQKUXZAE-BMDUTWNQSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)CC(CO)O |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CC(CO)O |
Origin of Product |
United States |
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